molecular formula C21H20N4O5 B12182995 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12182995
M. Wt: 408.4 g/mol
InChI Key: ZFUIKURQMNURRH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features a benzodioxin ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its combination of a benzodioxin ring and an indole moiety. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C21H20N4O5/c26-19(16-11-13-3-1-2-4-15(13)25-16)22-7-8-23-20(27)21(28)24-14-5-6-17-18(12-14)30-10-9-29-17/h1-6,11-12,25H,7-10H2,(H,22,26)(H,23,27)(H,24,28)

InChI Key

ZFUIKURQMNURRH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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